N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide
Description
Properties
CAS No. |
61548-89-8 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-hydroxy-N-(1H-imidazol-5-ylmethyl)benzamide |
InChI |
InChI=1S/C11H11N3O2/c15-11(9-4-2-1-3-5-9)14(16)7-10-6-12-8-13-10/h1-6,8,16H,7H2,(H,12,13) |
InChI Key |
LMYVNUOOOJTILW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CN=CN2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzamide Intermediate
The benzamide moiety is typically prepared by reacting a substituted benzoic acid or its derivative with an amine containing the imidazole ring or a suitable precursor. This step often involves:
- Activation of the carboxylic acid group (e.g., via acid chlorides or coupling reagents)
- Nucleophilic substitution by an amine bearing the imidazol-5-ylmethyl group
Introduction of the Imidazol-5-ylmethyl Group
The imidazolylmethyl substituent is introduced by:
- Alkylation of the amide nitrogen with a suitable imidazolylmethyl halide or derivative
- Alternatively, coupling of an imidazolylmethyl amine with the benzoyl precursor
N-Hydroxylation of the Amide Nitrogen
The critical step to obtain the N-hydroxy derivative involves:
- Treatment of the N-substituted benzamide with hydroxylamine or hydroxylamine salts in the presence of a base
- This reaction converts the amide nitrogen into an N-hydroxy amide (hydroxamic acid)
Typical Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Benzamide formation | Benzoic acid derivative + imidazolylmethyl amine | Coupling agents or acid chlorides used |
| Alkylation/attachment | Imidazolylmethyl halide, base (e.g., K2CO3) | Solvent: DMF or similar polar aprotic |
| N-Hydroxylation | Hydroxylamine hydrochloride + base (e.g., NaOH) | Solvent: ethanol or aqueous mixtures |
| Purification | Recrystallization or chromatography | To isolate pure N-hydroxybenzamide |
Detailed Research Findings and Examples
Hydroxamic Acid Formation via Hydroxylamine
A common and effective method for preparing N-hydroxybenzamides involves reacting the corresponding benzoyl chloride or benzamide with hydroxylamine under basic conditions. The reaction proceeds smoothly in solvents such as ethanol or aqueous mixtures, yielding the hydroxamic acid derivative.
- Hydroxylamine hydrochloride is neutralized with a base (e.g., NaOH) to generate free hydroxylamine.
- The reaction temperature is typically maintained between room temperature and 80°C.
- Reaction times vary from 1 to 3 hours depending on substrate reactivity.
Imidazolylmethyl Substitution
The imidazol-5-ylmethyl group can be introduced by:
- Reacting benzamide derivatives with (1H-imidazol-5-yl)methyl halides (e.g., bromide or chloride) in the presence of a base.
- Alternatively, coupling of (1H-imidazol-5-yl)methylamine with benzoyl derivatives using peptide coupling reagents (e.g., EDC, DCC).
Industrially Applicable Methods
According to patent literature, industrial synthesis of related imidazole-containing benzamides involves:
- Use of strong bases such as LiOH, NaOH, or KOH for hydrolysis and coupling steps.
- Employing dehydrating agents or catalysts to improve yields.
- Solvents such as water, ethanol, or polar aprotic solvents to optimize reaction conditions.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Reaction temperature | 25–80°C | Controlled to avoid decomposition |
| Reaction time | 1–3 hours | Depends on substrate and reagent purity |
| Base used | NaOH, KOH, LiOH | Strong bases preferred for hydroxylation |
| Solvent | Ethanol, water, DMF | Solvent choice affects solubility and yield |
| Purification method | Recrystallization, chromatography | Ensures high purity of final compound |
| Yield | 60–85% | Varies with method and scale |
Notes on Analytical Characterization
- FTIR Spectroscopy: Characteristic N–O stretch of hydroxamic acid observed around 900–950 cm⁻¹; amide C=O stretch near 1650 cm⁻¹.
- NMR Spectroscopy: Signals corresponding to imidazole protons and benzamide aromatic protons; hydroxyl proton often broad and exchangeable.
- Mass Spectrometry: Confirms molecular weight consistent with this compound.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide can undergo various types of chemical reactions, including:
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions . Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .
Major Products
The major products formed from these reactions include imidazolone derivatives from oxidation reactions and amine derivatives from reduction reactions .
Scientific Research Applications
N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity . The benzamide moiety can also contribute to the compound’s binding affinity and specificity . The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Hydroxamic Acid vs. Amide Groups: The hydroxamic acid (–NHOH) in the target compound enhances metal-binding capacity compared to simple amides (e.g., N-(2-Amino-1H-benzimidazol-5-yl)benzamide), which lack this chelating ability .
- Imidazole vs. Fluorenyl Substituents: Replacing the imidazole group with a fluorenyl moiety (as in N-Hydroxy-N-(2-fluorenyl)benzamide) shifts reactivity toward carcinogenic activation pathways, likely due to increased aromatic stability and metabolic oxidation susceptibility .
- Benzimidazole Derivatives : Compounds like N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzamide () share structural motifs but prioritize benzimidazole rings over imidazole, enhancing π-stacking and target affinity in enzyme inhibition .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings:
- Thermal Stability : Benzimidazole derivatives exhibit higher melting points (>200°C) due to rigid aromatic systems, whereas the target compound’s imidazole and hydroxamic acid groups may reduce thermal stability .
- This contrasts with fluorenyl analogues, which are studied for carcinogenicity rather than therapeutic use .
Spectroscopic and Crystallographic Comparisons
- FTIR/NMR : The target compound’s –NHOH and imidazole groups would show characteristic peaks at ~1654 cm⁻¹ (C=O stretch) and δ 10.75 ppm (imidazole NH), similar to compounds in and .
- X-ray Diffraction : While crystallographic data for the target compound is unavailable, analogues like 2-hydroxy-5-nitro-N-phenylbenzamide () reveal planar benzamide cores with substituents influencing packing efficiency .
Biological Activity
N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies that highlight its effectiveness against various biological targets.
Chemical Structure and Properties
This compound features a hydroxylamine group linked to an imidazole ring, which is known for its diverse biological activities. The compound can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for further pharmacological evaluation.
1. Antimicrobial Activity
Recent studies have demonstrated that compounds containing the imidazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole, which share structural similarities with this compound, have shown promising results against both gram-positive and gram-negative bacteria. In vitro tests indicated that these compounds effectively inhibit bacterial growth, with significant activity reported at concentrations as low as 50 μg/mL .
| Compound | Target | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 50 |
| Benzimidazole Derivative | S. aureus | 25 |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Studies indicate that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival. The compound's effectiveness was assessed using cell viability assays, where it exhibited IC50 values comparable to established chemotherapeutics .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 12 |
| HeLa (cervical cancer) | 15 |
3. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In experimental models, such as the carrageenan-induced paw edema test in rats, compounds with similar structures demonstrated significant reduction in inflammation markers . The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various imidazole derivatives, this compound was found to possess superior activity against Staphylococcus aureus. The study compared its efficacy with standard antibiotics and highlighted its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Mechanism
Research focusing on the anticancer effects of imidazole-based compounds revealed that this compound induced apoptosis through the mitochondrial pathway in breast cancer cells. This was evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
